2-(4-Acetoxyphenyl)benzo[d]thiazole-6-carboxylic acid
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Overview
Description
2-(4-Acetoxyphenyl)benzo[d]thiazole-6-carboxylic acid is a compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. These compounds are known for their diverse biological activities, including antimicrobial, antitumor, and anti-inflammatory properties .
Preparation Methods
The synthesis of 2-(4-Acetoxyphenyl)benzo[d]thiazole-6-carboxylic acid can be achieved through various synthetic routes. One common method involves the reaction of 4-acetoxyphenylamine with 2-aminothiophenol in the presence of a suitable catalyst. The reaction typically proceeds under reflux conditions in an organic solvent such as ethanol or methanol. The resulting intermediate is then subjected to cyclization to form the benzothiazole ring, followed by carboxylation to introduce the carboxylic acid group .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. These methods often utilize continuous flow reactors and automated systems to ensure consistent product quality and yield .
Chemical Reactions Analysis
2-(4-Acetoxyphenyl)benzo[d]thiazole-6-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield the corresponding amines or alcohols.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or acetonitrile, and catalysts such as palladium or platinum. Major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
2-(4-Acetoxyphenyl)benzo[d]thiazole-6-carboxylic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound exhibits antimicrobial and antitumor activities, making it a potential candidate for drug development.
Medicine: It is investigated for its potential use in treating various diseases, including cancer and bacterial infections.
Mechanism of Action
The mechanism of action of 2-(4-Acetoxyphenyl)benzo[d]thiazole-6-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes or receptors, leading to the disruption of cellular processes. For example, it may inhibit the growth of cancer cells by interfering with DNA replication or inducing apoptosis. The exact molecular targets and pathways involved depend on the specific biological activity being studied .
Comparison with Similar Compounds
2-(4-Acetoxyphenyl)benzo[d]thiazole-6-carboxylic acid can be compared with other benzothiazole derivatives, such as:
Benzothiazole-6-carboxylic acid: Similar structure but lacks the acetoxy group, which may result in different biological activities.
2-Aminobenzothiazole: Contains an amino group instead of an acetoxy group, leading to different reactivity and applications.
2-Mercaptobenzothiazole: Contains a thiol group, which imparts unique chemical properties and applications in vulcanization of rubber.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its biological activity and chemical reactivity.
Properties
Molecular Formula |
C16H11NO4S |
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Molecular Weight |
313.3 g/mol |
IUPAC Name |
2-(4-acetyloxyphenyl)-1,3-benzothiazole-6-carboxylic acid |
InChI |
InChI=1S/C16H11NO4S/c1-9(18)21-12-5-2-10(3-6-12)15-17-13-7-4-11(16(19)20)8-14(13)22-15/h2-8H,1H3,(H,19,20) |
InChI Key |
NUNPZIKBOGZEAL-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1=CC=C(C=C1)C2=NC3=C(S2)C=C(C=C3)C(=O)O |
Origin of Product |
United States |
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